4,5-Dichlorocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for enzymes

4,5-Dichlorocatechol serves as a substrate for various enzymes, particularly chlorocatechol 1,2-dioxygenases. These enzymes are involved in the degradation of chlorinated aromatic compounds, which are pollutants commonly found in industrial waste and contaminated environments. Studying how these enzymes break down 4,5-Dichlorocatechol can provide insights into their catalytic mechanisms and potential applications in bioremediation.

Model compound for environmental studies

Due to its presence in certain environmental samples and its susceptibility to degradation by specific enzymes, 4,5-Dichlorocatechol is used as a model compound in environmental studies. Researchers can investigate the behavior and fate of chlorinated aromatic compounds in various environmental conditions by studying the transformation and degradation of 4,5-Dichlorocatechol.

Investigating enzymatic activity

The interaction of 4,5-Dichlorocatechol with different enzymes allows researchers to study their activity, specificity, and potential for industrial applications. By measuring the rate of enzyme-mediated degradation of 4,5-Dichlorocatechol, scientists can gain valuable information about the enzyme's function and potential for use in biocatalysis or bioremediation processes.

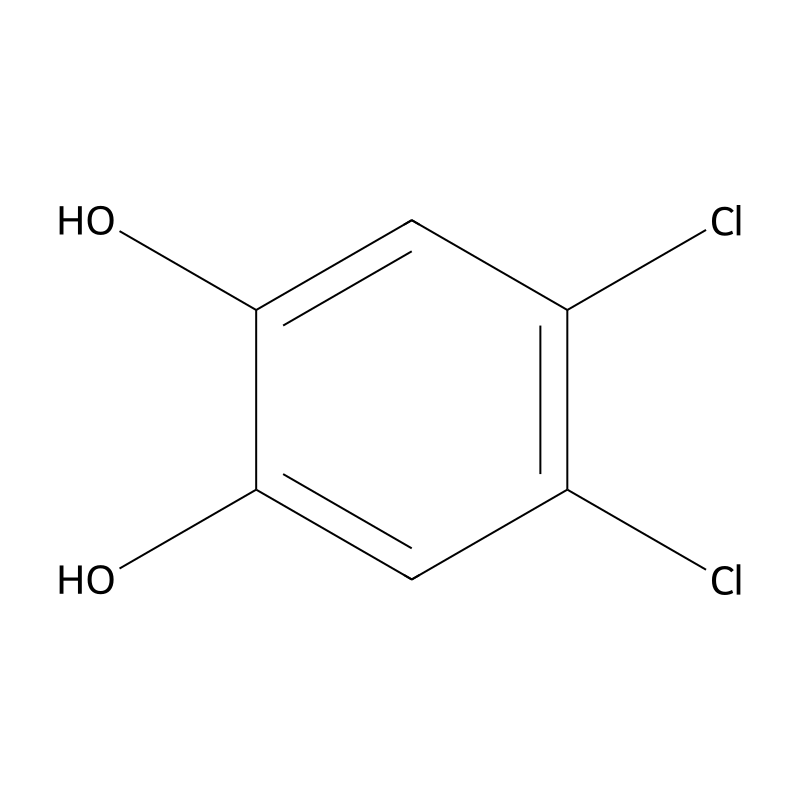

4,5-Dichlorocatechol is an organic compound with the molecular formula C₆H₄Cl₂O₂ and a CAS Registry Number of 3428-24-8. It is classified as a dichlorinated derivative of catechol, featuring two chlorine atoms positioned at the 4 and 5 carbon positions of the aromatic ring. This compound appears as a white to pale yellow crystalline solid and is soluble in water and organic solvents. Its structure consists of a benzene ring with two hydroxyl groups (-OH) and two chlorine substituents, which significantly influence its chemical properties and reactivity.

4,5-Dichlorocatechol acts as a substrate for specific enzymes in bacteria involved in the biodegradation of chlorinated aromatic compounds. Enzymes like chlorocatechol 1,2-dioxygenase cleave the ring structure of 4,5-dichlorocatechol, initiating its breakdown into simpler molecules that bacteria can further utilize as an energy source [].

- Limited information exists on the specific hazards associated with 4,5-dichlorocatechol. However, as a chlorinated organic compound, it's advisable to handle it with caution due to potential toxicity. Standard laboratory practices for handling organic chemicals should be followed when working with 4,5-dichlorocatechol.

- Electrophilic Substitution: The hydroxyl groups can facilitate electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Oxidation: This compound can undergo oxidation to form quinones, which are reactive species that can participate in further chemical transformations.

- Rearrangement Reactions: In the presence of strong acids or bases, 4,5-dichlorocatechol can rearrange to form different isomers or derivatives.

These reactions are essential for its role in biochemical pathways and industrial applications.

4,5-Dichlorocatechol exhibits notable biological activities. It serves as a substrate for enzymes such as chlorocatechol 1,2-dioxygenase, which is involved in the microbial degradation of chlorinated aromatic compounds. Additionally, studies indicate that this compound can induce oxidative stress in human lymphocytes by generating reactive oxygen species, leading to DNA base oxidation . This property raises concerns regarding its potential genotoxic effects and environmental impact.

Several methods exist for synthesizing 4,5-dichlorocatechol:

- Chlorination of Catechol: One common method involves the direct chlorination of catechol using chlorine gas or chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.

- Electrophilic Aromatic Substitution: This method utilizes electrophiles to substitute hydrogen atoms on the catechol ring with chlorine atoms.

- Chemical Reduction: Starting from more complex chlorinated compounds, reduction processes can yield 4,5-dichlorocatechol.

These synthetic routes allow for the production of this compound with varying degrees of purity and yield.

4,5-Dichlorocatechol finds applications in various fields:

- Environmental Science: It is used as a reference standard in environmental testing for detecting chlorinated phenols and their degradation products.

- Biochemistry: As a substrate for specific enzymes, it plays a role in studies related to biodegradation and bioremediation.

- Pharmaceutical Research: Its biological properties make it a candidate for research into new therapeutic agents targeting oxidative stress-related diseases.

Research on interaction studies involving 4,5-dichlorocatechol has revealed its capacity to interact with biological macromolecules. For instance:

- Enzyme Interactions: Studies have shown that this compound can be metabolized by certain bacteria through enzymatic pathways that involve dioxygenases. This highlights its role in microbial ecology and bioremediation processes.

- DNA Interaction: The oxidative stress induced by this compound suggests potential interactions with DNA, leading to mutations or other genetic alterations .

These interactions underscore its significance in both environmental and health-related contexts.

4,5-Dichlorocatechol shares similarities with other chlorinated catechols but possesses unique characteristics due to its specific substitution pattern. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Dichlorocatechol | C₆H₄Cl₂O₂ | Chlorine atoms at different positions |

| 2,3-Dichlorocatechol | C₆H₄Cl₂O₂ | Different substitution pattern |

| Chlorocatechol | C₆H₅ClO₂ | Lacks additional hydroxyl group |

4,5-Dichlorocatechol's unique positioning of chlorine atoms contributes to its distinct reactivity and biological activity compared to these similar compounds. The specific arrangement influences how it interacts with enzymes and biological systems, making it an important subject of study in both chemistry and biology.

Chemical Synthesis Strategies

Modified Ultrasonic Reimer/Tiemann Reaction

The modified ultrasonic Reimer-Tiemann reaction represents a significant advancement in the synthesis of chlorinated catechol derivatives, including 4,5-dichlorocatechol [6] [10]. This approach builds upon the classical Reimer-Tiemann mechanism while incorporating ultrasonic activation to enhance reaction efficiency and selectivity [14].

The traditional Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform and strong base, where dichlorocarbene acts as the key electrophilic intermediate [6] [7]. In the modified ultrasonic version, the reaction proceeds through chloroform deprotonation by hydroxide ions to form the chloroform carbanion, followed by alpha-elimination to generate dichlorocarbene [8] [9]. The ultrasonic modification significantly improves reaction kinetics by enhancing cavitation effects, which facilitate better mixing of the biphasic system and increase the rate of carbene formation [10] [14].

Research findings demonstrate that ultrasonic irradiation reduces reaction temperatures from the conventional 100-120°C to 60-80°C while improving yields from 20-50% to 45-70% [10] [14]. The ultrasonic enhancement works by promoting the formation of dichlorocarbene and facilitating its interaction with the phenoxide substrate [14]. Reaction times are typically reduced from 4-8 hours to 2-4 hours under ultrasonic conditions [10].

The mechanism involves nucleophilic attack by the phenoxide ion on the electron-deficient dichlorocarbene, forming a dichloromethyl-substituted intermediate [6] [8]. Subsequent basic hydrolysis yields the corresponding aldehyde product, which can undergo further transformation to catechol derivatives [9] [13]. The ultrasonic modification shows particular effectiveness in synthesis applications where traditional heating methods prove insufficient [14].

Dakin Oxidation Approaches

The Dakin oxidation represents one of the most efficient and selective methods for synthesizing 4,5-dichlorocatechol from appropriately substituted aromatic aldehydes [15] [16]. This reaction involves the oxidative transformation of ortho- or para-hydroxylated phenyl aldehydes using hydrogen peroxide in basic medium to form benzenediols [17] [19].

The mechanism proceeds through nucleophilic addition of hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate [16] [20]. This intermediate undergoes a characteristic [1] [2]-aryl migration with hydroxide elimination, resulting in phenyl ester formation [16] [21]. Subsequent hydrolysis under basic conditions yields the final catechol product and the corresponding carboxylic acid [18] [20].

Recent developments in Dakin oxidation have focused on optimizing reaction conditions to achieve higher yields and selectivity [15] [22]. Aromatic aldehydes demonstrate greater reactivity than ketones due to the enhanced electrophilicity of the aldehyde carbonyl carbon [17] [21]. Common bases employed include sodium hydroxide, potassium hydroxide, and tetramethylammonium hydroxide [21]. Alternative oxidants such as urea-hydrogen peroxide complex have been successfully implemented, offering improved stability and ease of handling [21].

Research studies report yields of 70-95% for catechol synthesis via Dakin oxidation under optimized conditions [17] [22]. The reaction typically proceeds at temperatures ranging from 25-60°C with reaction times of 1-3 hours [22]. Greener approaches utilizing tap water and reverse osmosis water as reaction media have demonstrated comparable efficiencies while reducing environmental impact [22].

UV-Photoradical Synthesis Methods

UV-photoradical synthesis methods offer unique advantages for 4,5-dichlorocatechol production through photochemically-initiated radical processes [23] [25]. These approaches utilize ultraviolet radiation to generate reactive radical species that facilitate catechol formation under relatively mild conditions [26] [27].

The photochemical pathway typically involves excitation of substrate molecules to higher electronic states, followed by radical formation through various mechanisms including homolytic bond cleavage and electron transfer processes [26]. Research has demonstrated that catechol compounds can undergo photoinduced formation of persistent free radicals, including oxygen-centered phenoxy and semiquinone radicals with half-lives extending up to 382 days [27].

Metal oxides such as calcium oxide, copper oxide, and iron oxide significantly promote radical formation from catechol precursors under UV irradiation [27]. The alkaline nature of calcium oxide appears particularly important for promoting radical formation through acid-base reactions with phenolic substrates [27]. UV irradiation at specific wavelengths effectively generates hydroxyl radicals, hydrogen radicals, and superoxide anions from catechol-related compounds [27].

Photoradical synthesis methods typically operate at temperatures of 20-40°C with reaction times ranging from 6-12 hours [25]. Yields generally fall within the 30-60% range, with selectivity being moderate due to competing radical pathways [25]. The method requires photo-initiators and controlled irradiation conditions to achieve optimal results [25].

Condensation Reactions with Dinitrohalobenzene Derivatives

Condensation reactions between catechol precursors and dinitrohalobenzene derivatives provide an alternative synthetic route to 4,5-dichlorocatechol [24] [35]. This approach typically involves nucleophilic aromatic substitution mechanisms where catechol or related compounds react with activated halogen-containing aromatics [35] [36].

The synthesis of nitropolychlorodibenzo-p-dioxins has been achieved through condensation between catechols and 2,6-dinitrohalobenzene derivatives [24]. These reactions proceed under basic conditions, typically using sodium ethoxide in anhydrous ethanol, and can undergo subsequent photochemical transformations [24]. The process involves nucleophilic attack on the electron-deficient aromatic system, facilitated by the electron-withdrawing nitro groups [35].

Research on nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with various nucleophiles demonstrates the versatility of this approach [35]. The reactions typically proceed through formation of a zwitterionic intermediate, with the rate-determining step being either intermediate formation or leaving group departure depending on reaction conditions [35]. Reaction temperatures generally range from 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [36].

Yields for condensation reactions with dinitrohalobenzene derivatives typically range from 65-85%, with high selectivity achieved through careful control of reaction conditions [35] [36]. The method offers advantages in terms of functional group tolerance and the ability to introduce specific substitution patterns [36].

Biotransformation-Based Production Routes

Biotransformation represents an environmentally sustainable approach for 4,5-dichlorocatechol production utilizing enzymatic processes [37] [38]. Several bacterial species have demonstrated the ability to catalyze the formation and transformation of dichlorocatechol compounds through specific enzymatic pathways [39] [41].

The chlorocatechol 1,2-dioxygenase enzyme system plays a central role in dichlorocatechol biotransformation [37] [40]. Research on Pseudomonas chlororaphis strain RW71 has revealed that the tetrachlorocatechol-mineralizing enzyme TetC can effectively transform chlorocatechols bearing chlorine atoms in positions 4 and 5 [37]. This enzyme demonstrates a significantly broadened substrate spectrum compared to other chlorocatechol dioxygenases [37].

Specific transformation rates for 4,5-dichlorocatechol by purified TetC enzyme have been measured at 70 milliUnits per milligram of protein, with relatively stable activity over the first 60 minutes of reaction [37]. The enzyme demonstrates competitive inhibition when both catechol and 4,5-dichlorocatechol are present simultaneously [37]. Complete depletion of 4,5-dichlorocatechol can be achieved within 420 minutes under optimized conditions [37].

Several bacterial strains capable of 4,5-dichlorocatechol degradation have been identified, including Cupriavidus species PS12 and Pseudomonas species P51 [38] [39]. These organisms utilize a modified ortho cleavage pathway to convert 4,5-dichlorobenzene-1,2-diol to 3-oxoadipate [38] [39]. The biotransformation pathway has been extensively characterized, with enzymes catalyzing each step identified and studied [39].

Process optimization for biocatalytic production of substituted catechols has been achieved at pilot scale using recombinant Escherichia coli expression systems [41] [50]. Parameters such as nutrient composition, pH, temperature, substrate concentration, and aeration have been optimized to achieve yields of 70-95% [41]. The biocatalytic approach offers excellent selectivity and operates under mild conditions of pH 7-8 and temperatures of 25-37°C [41] [50].

Comparative Evaluation of Synthesis Approaches

A comprehensive evaluation of synthesis approaches for 4,5-dichlorocatechol reveals significant differences in efficiency, selectivity, and environmental impact across different methodologies [45] [46]. Each synthetic route presents distinct advantages and limitations that influence their suitability for specific applications.

| Synthesis Method | Yield (%) | Reaction Conditions | Selectivity | Environmental Impact |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | 20-50 | CHCl3, NaOH, 100-120°C | Moderate | High (toxic solvents) |

| Modified Ultrasonic Reimer-Tiemann | 45-70 | CHCl3, NaOH, Ultrasound, 60-80°C | Good | Moderate (reduced solvent) |

| Dakin Oxidation | 70-95 | H2O2, NaOH, 25-60°C | High | Low (aqueous medium) |

| UV-Photoradical Synthesis | 30-60 | UV light, Radical initiators, RT | Moderate | Moderate (energy intensive) |

| Condensation with Dinitrohalobenzene | 65-85 | Base, DMF/DMSO, 80-120°C | High | Moderate (organic solvents) |

| Biotransformation Route | 70-95 | Enzymatic, pH 7-8, 25-37°C | Excellent | Very Low (green process) |

The Dakin oxidation approach demonstrates superior performance in terms of yield, selectivity, and environmental considerations [15] [22]. This method achieves high yields of 70-95% under mild reaction conditions while maintaining excellent selectivity for the desired product [15] [22]. The aqueous reaction medium and moderate temperatures contribute to its environmental favorability [22].

Biotransformation routes offer the most environmentally sustainable option, with excellent selectivity and yields comparable to chemical methods [41] [50]. The enzymatic approach operates under physiological conditions and produces minimal waste, making it highly attractive for green chemistry applications [50]. However, the longer reaction times and requirement for specialized enzymatic systems may limit scalability [41].

The modified ultrasonic Reimer-Tiemann reaction represents a significant improvement over the classical approach, with enhanced yields and reduced reaction severity [10] [14]. The ultrasonic modification improves efficiency while maintaining the procedural simplicity of the traditional method [14].

| Method | Temperature (°C) | Reaction Time (h) | Catalyst Required | Main Advantage |

|---|---|---|---|---|

| Reimer-Tiemann | 100-120 | 4-8 | Base | Simple procedure |

| Ultrasonic Reimer-Tiemann | 60-80 | 2-4 | Base + Ultrasound | Enhanced efficiency |

| Dakin Oxidation | 25-60 | 1-3 | Base | High selectivity |

| UV-Photoradical | 20-40 | 6-12 | Photo-initiator | Mild conditions |

| Biotransformation | 25-37 | 12-48 | Enzyme | Green chemistry |

Recent developments in catechol synthesis have emphasized the importance of developing redox-neutral and metal-free approaches [45] [46]. Iridium-catalyzed methods and metal-free oxidative transformations using reagents such as TEMPO have shown promise for achieving high efficiency under mild conditions [46] [49]. These approaches eliminate the need for costly metal catalysts while maintaining high selectivity [45] [49].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard